(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane

P2Y14 Receptor Enantiomer Discrimination Anti-inflammatory

(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane (CAS 1932336-75-8) is a single-enantiomer fluorinated 2-azanorbornane derivative with three defined stereogenic centers. It belongs to the class of conformationally constrained bicyclic amines that serve as rigidified piperidine isosteres in drug discovery.

Molecular Formula C6H10FN
Molecular Weight 115.15 g/mol
Cat. No. B11823740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane
Molecular FormulaC6H10FN
Molecular Weight115.15 g/mol
Structural Identifiers
SMILESC1C2CC(C1CN2)F
InChIInChI=1S/C6H10FN/c7-6-2-5-1-4(6)3-8-5/h4-6,8H,1-3H2/t4-,5-,6+/m0/s1
InChIKeyOAJNJXJCKQKODM-HCWXCVPCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,4S,5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane – A Defined Chiral Fluorinated Bicyclic Amine Building Block for Medicinal Chemistry Sourcing


(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane (CAS 1932336-75-8) is a single-enantiomer fluorinated 2-azanorbornane derivative with three defined stereogenic centers [1]. It belongs to the class of conformationally constrained bicyclic amines that serve as rigidified piperidine isosteres in drug discovery [2]. The compound possesses a norbornane-like bicyclo[2.2.1] framework with a fluorine substituent at the C5 position and a secondary amine nitrogen at position 2, yielding a molecular formula of C₆H₁₀FN (MW 115.15 g/mol) and computed XLogP3-AA of 0.8 [1]. Its defined (1S,4S,5R) absolute stereochemistry distinguishes it from other diastereomers in the 5-fluoro-2-azabicyclo[2.2.1]heptane series that are also commercially available .

Why Generic 2-Azabicyclo[2.2.1]heptane Building Blocks Cannot Substitute for (1S,4S,5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane in Lead Optimization


The 2-azabicyclo[2.2.1]heptane scaffold is not a commodity interchangeable with simple piperidine, nor are its fluorinated congeners functionally equivalent to one another. Three interdependent properties—absolute stereochemistry, fluorine-induced electronic modulation, and conformational rigidity—are lost upon casual substitution. In a direct head-to-head study of P2Y14R antagonists, the pure (S,S,S)-2-azanorbornane enantiomer displayed 3-fold higher receptor affinity than its enantiomer, demonstrating that stereochemical configuration alone can dictate biological activity [1]. Fluorine substitution at C5 further depresses amine basicity (predicted pKa ~9.6 versus ~11.4 for the parent hydrocarbon scaffold ), altering the protonation state at physiological pH and consequently impacting permeability, off-target ion channel binding, and pharmacokinetic profile [2]. The zero rotatable bonds and rigid exo-fluorine orientation impose a single low-energy conformation (predicted 98% population of the exo-fluorine conformer in aqueous solution ), which is not reproducible with the non-fluorinated or difluorinated analogs. These differences are quantifiable and consequential; substituting any other 2-azabicyclo[2.2.1]heptane variant—whether differing in stereochemistry, fluorination pattern, or salt form—introduces uncontrolled variables into SAR studies and can invalidate structure-activity conclusions.

Quantitative Differentiation Evidence for (1S,4S,5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane Versus Its Closest Analogs


Stereochemistry-Dependent Biological Activity: 3-Fold Affinity Difference Between 2-Azanorbornane Enantiomers at P2Y14R

The absolute stereochemistry of the 2-azabicyclo[2.2.1]heptane scaffold is a critical determinant of target engagement. Wen et al. (2022) demonstrated that pure (S,S,S)-2-azanorbornane enantiomer 15 (MRS4738) exhibited 3-fold higher P2Y14R affinity than its enantiomer 16 in a fluorescence binding assay, confirming that even enantiomeric pairs within the same scaffold class are not functionally interchangeable [1]. The (1S,4S,5R) configuration of the target compound defines a specific spatial orientation of the fluorine atom (exo relative to the bridging methylene) and the nitrogen lone pair, a geometry that cannot be replicated by the (1R,4S,5R) diastereomer (CAS 2381640-96-4) or the racemic mixture .

P2Y14 Receptor Enantiomer Discrimination Anti-inflammatory G Protein-Coupled Receptor

Amine Basicity Depression by C5 Fluorine: pKa Shift of ~1.8 Units Relative to the Non-Fluorinated Parent Scaffold

Mono-fluorination at the C5 position of the 2-azabicyclo[2.2.1]heptane scaffold reduces amine basicity through the electron-withdrawing inductive effect of fluorine. The predicted pKa of 5-fluoro-2-azabicyclo[2.2.1]heptane is 9.60 ± 0.40, compared to a predicted pKa of 11.44 ± 0.20 for the non-fluorinated parent (1R,4S)-2-azabicyclo[2.2.1]heptane . This ~1.8 log unit decrease in basicity means that at physiological pH (7.4), the fluorinated compound is approximately 98.8% protonated (calculated from Henderson-Hasselbalch), whereas the non-fluorinated analog is >99.99% protonated—a subtle but measurable difference that reduces the concentration of the neutral, membrane-permeable free base species [1]. The Melnykov et al. (2023) systematic study of mono- and difluorinated saturated heterocyclic amines confirms that fluorine substitution on saturated amine scaffolds consistently lowers pKa and that the magnitude of this effect depends on the distance and spatial orientation of the fluorine relative to the basic nitrogen [2].

Physicochemical Properties pKa Modulation Fluorine Effect Amine Basicity

Lipophilicity Modulation: XLogP3 Reduction from ~1.89 to 0.8 via C5 Fluorination in the 2-Azabicyclo[2.2.1]heptane Series

Fluorination at the C5 position of 2-azabicyclo[2.2.1]heptane reduces computed lipophilicity. The target compound has a PubChem-computed XLogP3-AA of 0.8, whereas the non-fluorinated 2-azanorbornane scaffold has a reported logP of approximately 1.89 [1][2]. This ~1.1 log unit reduction places the fluorinated compound within the preferred lipophilicity range for CNS drug candidates (typically LogP 1–3) and oral drug space (Rule of Five: LogP ≤5), while the parent hydrocarbon scaffold borders on excessively lipophilic for favorable ADME properties [3]. The effect is consistent with the broader observation that mono-fluorination of saturated heterocyclic amines modulates LogP in a position- and stereochemistry-dependent manner, as systematically documented by Melnykov et al. (2023) [4].

Lipophilicity XLogP Fluorine Effect Drug-likeness

Conformational Rigidity: Zero Rotatable Bonds and Defined exo-Fluorine Orientation Versus Flexible Piperidine

The (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane scaffold contains zero rotatable bonds (PubChem computed property) [1], contrasting sharply with piperidine (1 rotatable bond after ring inversion) and N-substituted piperidines (multiple rotatable bonds). This complete conformational lock arises from the ethylene bridge across the 1,4-positions of the piperidine ring. Molecular dynamics simulations predict a 98% population of the exo-fluorine conformation in aqueous solution, meaning the scaffold presents a single, well-defined pharmacophoric geometry to biological targets . In the DPP-4 inhibitor series, 2-azabicyclo[2.2.1]heptane-based neogliptin (IC50 = 16.8 ± 2.2 nM) was more potent than the clinical drugs vildagliptin and sitagliptin, both of which contain flexible pyrrolidine/piperidine moieties [2]. Further optimization to compound 9a (IC50 = 4.3 nM) confirmed the scaffold's capacity for high-affinity target engagement with selectivity over DPP-8 and DPP-9 [3]. The rigid scaffold also minimizes the entropic penalty upon binding, a thermodynamic advantage not available to flexible analogs.

Conformational Constraint Scaffold Rigidity Piperidine Isostere Entropic Benefit

Defined Stereochemical Purity: Three Stereogenic Centers Resolved Versus Racemic or Diastereomeric Mixtures

The (1S,4S,5R) isomer is one of four possible diastereomers of 5-fluoro-2-azabicyclo[2.2.1]heptane (considering C1, C4, and C5 stereocenters with the bridging constraint removing certain combinations). Commercial sources list the (1R,4S,5R) diastereomer (CAS 2381640-96-4) at 98% purity and the (1S,4S,5R) isomer (CAS 1932336-75-8) at 95%+ purity as distinct catalog items . The Wen et al. (2022) study directly demonstrated that the absolute configuration of the 2-azanorbornane core determines biological activity, with one enantiomer showing 3-fold higher affinity than the other [1]. The PubChem entry for the target compound confirms three defined atom stereocenters and zero undefined stereocenters, distinguishing it from racemic mixtures that contain equal proportions of enantiomers and may produce confounding biological results [2]. The patent literature (CN101462999A) emphasizes that stereochemistry of fluorinated 2-azabicyclo[2.2.1]heptane derivatives is critical for their use as pharmaceutical intermediates [3].

Stereochemical Purity Enantiomeric Excess Building Block Quality Reproducibility

High-Value Research and Procurement Scenarios for (1S,4S,5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane


Stereochemistry-Controlled GPCR Antagonist Lead Optimization

When optimizing a piperidine-containing GPCR antagonist hit, replacing the flexible piperidine with the rigid (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane scaffold eliminates conformational ambiguity and can enhance receptor affinity, as demonstrated by the 3-fold enantiomer discrimination observed in the P2Y14R antagonist series [1]. The defined exo-fluorine orientation and reduced amine basicity (pKa ~9.6) further tune the protonation state for optimal membrane partitioning and may reduce off-target activity at hERG and muscarinic receptors compared to the more basic parent scaffold [2]. This scenario is directly supported by the discovery of neogliptin (IC50 = 16.8 nM) and compound 9a (IC50 = 4.3 nM) as potent, selective DPP-4 inhibitors incorporating the 2-azabicyclo[2.2.1]heptane core [3].

Fragment-Based Drug Discovery (FBDD) with a Zero-Rotatable-Bond Fluorinated Fragment

The (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane scaffold meets the criteria for an ideal fragment library component: molecular weight 115.15 g/mol (<300 Da fragment rule), XLogP 0.8, zero rotatable bonds, and a single dominant solution conformation (98% exo-fluorine) [1][4]. Its secondary amine handle allows facile derivatization (acylation, sulfonylation, reductive amination) without perturbing the scaffold geometry. The fluorine atom provides a sensitive ¹⁹F NMR probe for both ligand-observed and protein-observed fragment screening, enabling direct measurement of binding without the need for competitive displacement assays [2].

CNS Drug Discovery Requiring Controlled Basicity and Lipophilicity

For CNS-targeted programs, the predicted pKa of 9.60 ± 0.40 for the target compound places it in a favorable range where a measurable fraction of the neutral free base exists at physiological pH, facilitating passive blood-brain barrier permeation while avoiding the excessive basicity (pKa >11) that can lead to lysosomal trapping and phospholipidosis [2]. The XLogP of 0.8 is within the optimal CNS drug space (typically LogP 1–3), and the low molecular weight (115.15 g/mol) and low TPSA (12 Ų) satisfy the CNS MPO desirability criteria [4]. The patent literature explicitly identifies fluorinated 2-azabicyclo[2.2.1]heptane derivatives as intermediates for CNS-active pharmaceuticals [5].

Enantiopure Building Block Procurement for Parallel SAR Library Synthesis

When synthesizing parallel libraries for SAR exploration, batch-to-batch consistency in stereochemistry is essential. The (1S,4S,5R) isomer (CAS 1932336-75-8, ≥95% purity) provides a defined stereochemical starting point, distinct from the (1R,4S,5R) isomer (CAS 2381640-96-4, 98% purity) . Procurement of the single isomer rather than a racemic mixture prevents the confounding situation where the inactive enantiomer contributes to measured physicochemical properties (e.g., solubility, logD) without contributing to target engagement, which can mislead multiparameter optimization and waste downstream resources on chimeric SAR interpretation.

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